3-(3-Chloropyridin-4-yl)propanenitrile
Description
3-(3-Chloropyridin-4-yl)propanenitrile is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a propanenitrile side chain at the 4-position. Its molecular formula is C₈H₇ClN₂, with a molecular weight of 166.61 g/mol. The nitrile group (-CN) and chloropyridine moiety confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The chlorine atom enhances lipophilicity and electron-withdrawing effects, while the nitrile group enables participation in nucleophilic addition or cycloaddition reactions .
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-(3-chloropyridin-4-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c9-8-6-11-5-3-7(8)2-1-4-10/h3,5-6H,1-2H2 |
InChI Key |
VGATZMQHZBOPNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCC#N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-Chloropyridin-4-yl)propanenitrile typically involves the reaction of 3-chloropyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of 3-(3-Chloropyridin-4-yl)propanenitrile .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency. These methods often include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
3-(3-Chloropyridin-4-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Chloropyridin-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 3-(3-Chloropyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
The position of substituents on the pyridine ring significantly impacts reactivity and biological activity.
| Compound Name | Molecular Formula | Substituent Positions | Key Differences |
|---|---|---|---|
| 3-(3-Chloropyridin-4-yl)propanenitrile | C₈H₇ClN₂ | Cl at 3, CN at 4 | High lipophilicity; balanced electronic effects |
| 3-(Pyridin-4-yl)propanenitrile | C₈H₈N₂ | CN at 4 | Lacks chlorine; reduced electron withdrawal and lipophilicity |
| 3-(Pyridin-2-yl)propanenitrile | C₈H₈N₂ | CN at 2 | Steric hindrance at the 2-position limits interactions with planar targets |
Key Insight : The 3-chloro substituent in the target compound enhances binding to hydrophobic pockets in enzymes, whereas positional isomers without chlorine exhibit weaker biological activity .
Halogen-Substituted Analogs
Halogen substituents influence electronic properties and metabolic stability.
| Compound Name | Molecular Formula | Halogen | Key Differences |
|---|---|---|---|
| 3-(3-Chloropyridin-4-yl)propanenitrile | C₈H₇ClN₂ | Cl | Moderate lipophilicity; resistant to oxidative metabolism |
| 3-(3-Fluoro-4-methylphenyl)propanenitrile | C₁₀H₁₀FN | F | Smaller atomic size; higher electronegativity improves metabolic stability but reduces lipophilicity |
| 3-(4-Chlorophenoxy)propanenitrile | C₉H₈ClNO | Cl | Phenoxy linker increases flexibility; lower reactivity due to oxygen's electron-donating effect |
Key Insight : Chlorine's balance of lipophilicity and electronic effects makes it preferable for drug design compared to fluorine or oxygen-linked analogs .
Functional Group Modifications
Variations in functional groups alter reactivity and target interactions.
| Compound Name | Molecular Formula | Functional Group | Key Differences |
|---|---|---|---|
| 3-(3-Chloropyridin-4-yl)propanenitrile | C₈H₇ClN₂ | Nitrile (-CN) | Electrophilic nitrile participates in click chemistry |
| 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine | C₈H₁₀ClN₂O | Amine (-NH₂) | Amine enables hydrogen bonding; reduced stability due to basicity |
| 3-(3-Chloro-2-fluoropyridin-4-yl)propan-1-amine | C₈H₉ClFN₂ | Amine (-NH₂) + F | Fluorine enhances metabolic stability; amine increases solubility |
Key Insight : The nitrile group in the target compound offers unique reactivity for covalent bond formation, unlike amine-containing analogs, which prioritize solubility over stability .
Complex Heterocyclic Derivatives
Extended heterocyclic systems modulate steric and electronic profiles.
| Compound Name | Molecular Formula | Structural Feature | Key Differences |
|---|---|---|---|
| 3-(3-Chloropyridin-4-yl)propanenitrile | C₈H₇ClN₂ | Simple pyridine | Compact structure; ideal for small-molecule inhibitors |
| 3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile | C₁₃H₁₀ClN₂O₂ | Quinoline core | Extended conjugation enhances DNA intercalation potential |
| 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | C₁₄H₁₀ClN₂O | Ketone + pyridine | Ketone enables hydrogen bonding; bulkier structure limits bioavailability |
Key Insight : The simplicity of the target compound’s pyridine-nitrile system offers advantages in synthetic accessibility and pharmacokinetics over bulkier heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
